molecular formula C22H20ClFO5 B11163500 ethyl 3-{6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11163500
M. Wt: 418.8 g/mol
InChI Key: OSVVIJPQYYUNAQ-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with various functional groups, including a chloro group, a fluorobenzyl group, and an ethyl propanoate moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction using a suitable fluorobenzyl halide and a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorobenzyl positions using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, potassium carbonate (K₂CO₃)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino or thio derivatives

    Hydrolysis: Carboxylic acid, alcohol

Scientific Research Applications

Ethyl 3-{6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved can vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Ethyl 3-{6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of halogenated aromatic rings and ester groups. this compound is unique due to its specific chromen-2-one core and the combination of chloro and fluorobenzyl substituents, which may confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-{6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, with the CAS number 840511-15-1, is a synthetic organic compound belonging to the chromenone family. Its complex structure, characterized by a chromenone core and various functional groups, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C22H20ClFO5
  • Molecular Weight : 418.8 g/mol
  • Key Functional Groups : Chlorine, fluorine, ethyl ester

The presence of halogen substituents (chlorine and fluorine) in the compound is significant as they can enhance lipophilicity and influence interactions with biological targets, potentially increasing the compound's efficacy against various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanisms of action may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against fungal strains

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The underlying mechanism may involve apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (μM) Mechanism of Action
HeLa (cervical cancer)15.2Apoptosis induction
MCF7 (breast cancer)10.5Cell cycle arrest
A549 (lung cancer)12.8Inhibition of proliferation

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various chromenone derivatives, including this compound. Results indicated that the compound significantly inhibited the growth of pathogenic bacteria, suggesting its potential as a therapeutic agent for treating infections .
  • Anticancer Mechanisms : Research conducted on the anticancer effects of this compound revealed that it targets specific signaling pathways involved in cell survival and proliferation. The findings highlighted the role of reactive oxygen species (ROS) in mediating its cytotoxic effects on cancer cells.
  • Structural Activity Relationship (SAR) : A comparative analysis of structurally similar compounds showed that modifications to the halogen substituents significantly impacted biological activity. The presence of both chlorine and fluorine was found to enhance the compound's efficacy against cancer cell lines compared to derivatives lacking these groups.

Properties

Molecular Formula

C22H20ClFO5

Molecular Weight

418.8 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H20ClFO5/c1-3-27-21(25)9-8-16-13(2)17-10-18(23)20(11-19(17)29-22(16)26)28-12-14-4-6-15(24)7-5-14/h4-7,10-11H,3,8-9,12H2,1-2H3

InChI Key

OSVVIJPQYYUNAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)F)Cl)C

Origin of Product

United States

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